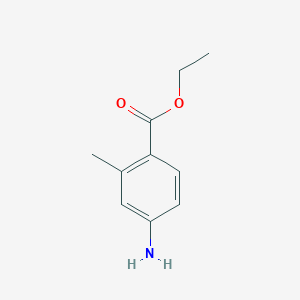

Ethyl 4-amino-2-methylbenzoate

説明

Structure

3D Structure

特性

IUPAC Name |

ethyl 4-amino-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h4-6H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVUWRNRNRPYMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641020 | |

| Record name | Ethyl 4-amino-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74450-59-2 | |

| Record name | Ethyl 4-amino-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Ethyl 4 Amino 2 Methylbenzoate

Established Synthetic Routes and Reaction Conditions

Traditional methods for synthesizing Ethyl 4-amino-2-methylbenzoate rely on foundational organic reactions. These routes are well-documented and provide reliable pathways to the target compound, often utilizing readily available starting materials.

Esterification of 4-amino-2-methylbenzoic acid with ethanol (B145695)

A primary and straightforward method for the synthesis of this compound is the direct esterification of its corresponding carboxylic acid, 4-amino-2-methylbenzoic acid, with ethanol. This reaction is a classic example of Fischer esterification. Typically, the process involves heating the carboxylic acid in an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. nih.gov The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by ethanol. The reaction is reversible, and to drive it towards the product, excess ethanol is used, and water is often removed as it is formed.

For a structurally similar compound, Ethyl 4-amino-3-methylbenzoate, a typical procedure involves heating 3-methyl-4-aminobenzoic acid in ethanol and then adding concentrated hydrochloric acid dropwise at elevated temperatures to catalyze the reaction. nih.gov A similar protocol is applicable for the 2-methyl isomer.

Ortho-alkylation strategies

Ortho-alkylation of anilines presents a strategic approach to introduce the methyl group at the position adjacent (ortho) to the amino group, starting from a more common precursor like Ethyl 4-aminobenzoate (B8803810) (Benzocaine). A notable example of such a strategy is the Gassman ortho-alkylation protocol, which allows for the introduction of an alkyl group onto the aromatic ring ortho to an amino group. orgsyn.org

This multi-step process can be generalized as follows:

N-Chlorination : The starting aniline, Ethyl 4-aminobenzoate, is treated with a chlorinating agent like tert-butyl hypochlorite (B82951) at low temperatures to form an N-chloroaniline intermediate. orgsyn.org

Sulfonium Salt Formation : The N-chloroaniline is then reacted with a dialkyl sulfide (B99878), such as dimethyl sulfide. This results in the formation of an azasulfonium salt. orgsyn.org

Rearrangement : The salt is deprotonated with a base (e.g., triethylamine), leading to a Sommelet-Hauser-type rearrangement that introduces a methylthiomethyl group at the ortho position of the aromatic ring. orgsyn.org

Desulfurization : The final step involves the reductive removal of the thioether group using a desulfurizing agent like Raney nickel in an ethanol solvent. This step yields the desired ortho-methylated product, this compound. orgsyn.org

Reduction of corresponding nitro derivatives

The reduction of a nitro group is a fundamental and widely used transformation in organic synthesis for the preparation of aromatic amines. google.com In this context, this compound can be synthesized by reducing its nitro precursor, Ethyl 2-methyl-4-nitrobenzoate.

Several methods are available for this reduction:

Catalytic Hydrogenation : This is a common and efficient laboratory method. The nitro compound is dissolved in a suitable solvent, such as ethanol, and shaken with a catalyst under a hydrogen atmosphere. orgsyn.org Catalysts like platinum oxide or palladium on carbon are frequently used. orgsyn.orgwikipedia.org This method is often clean and high-yielding.

Metal-Acid Systems : Classic reduction methods involve the use of a metal in the presence of an acid. Reagents such as tin and alcoholic hydrochloric acid have been successfully employed for the reduction of ethyl p-nitrobenzoate to its corresponding amine. orgsyn.org Another common system is iron powder in the presence of a small amount of acid. orgsyn.org

These reduction methods are robust and applicable to a wide range of nitroaromatic compounds, making them a cornerstone for the synthesis of aromatic amines. google.com

Novel Synthetic Approaches and Catalyst Systems

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of aromatic amines. These novel approaches often employ advanced catalyst systems to overcome the limitations of traditional methods.

Indium/ammonium chloride-mediated selective reduction in aqueous ethanol

An innovative and ecologically friendly approach for the reduction of aromatic nitro compounds involves the use of indium metal in the presence of ammonium chloride in an aqueous ethanol solution. orgsyn.orgmdma.ch This method has been demonstrated to be highly effective for the selective reduction of various nitroarenes to their corresponding amines in good yields. orgsyn.org

The procedure for a similar substrate, ethyl 4-nitrobenzoate, involves refluxing the nitro compound with indium powder and a solution of ammonium chloride in an ethanol/water mixture. orgsyn.org This system is notable for its chemoselectivity, as it can reduce a nitro group without affecting other reducible functionalities that might be present in the molecule. orgsyn.orgmdma.ch The reaction is performed in an aqueous medium, which is environmentally safer than many organic solvents, and it avoids the use of flammable catalysts or compressed hydrogen gas, addressing significant safety concerns associated with traditional hydrogenation. orgsyn.org

| Substrate | Reagents | Solvent | Reaction Time | Product | Yield |

|---|---|---|---|---|---|

| Ethyl 4-nitrobenzoate (10 g, 51 mmol) | Indium powder (23.5 g, 205 mmol), Ammonium chloride (27.4 g, 510 mmol) | Ethanol (250 mL) / Water (125 mL) | 2.5 hours (at reflux) | Ethyl 4-aminobenzoate | 90% |

Palladium on carbon catalytic hydrogenation considerations

Palladium on carbon (Pd/C) remains one of the most widely used catalysts for the hydrogenation of nitro groups. wikipedia.org It is highly effective for converting nitroarenes to anilines, including the synthesis of this compound from its nitro precursor. wikipedia.orgresearchgate.net However, several factors must be considered to optimize this catalytic process.

Catalyst Activity and Structure: The performance of Pd/C catalysts can be structurally sensitive. Research on the hydrogenation of ethyl p-nitrobenzoate has shown that the activity of the catalyst can depend on the average size of the palladium particles supported on the carbon. An optimal particle size of 3–5 nm has been identified as most effective for this transformation. researchgate.net

Reaction Conditions: The reaction is typically carried out in a solvent like ethanol or methanol (B129727) under a hydrogen atmosphere. orgsyn.orgrsc.org While effective, this process requires careful handling due to the flammable nature of both the hydrogen gas and the catalyst itself, especially when exposed to air. orgsyn.org These safety considerations have prompted the development of alternative methods, like the indium-mediated reduction mentioned previously.

Selectivity: Pd/C is generally very effective for the selective reduction of nitro groups. However, in highly functionalized molecules, careful control of reaction conditions is necessary to avoid the reduction of other sensitive groups.

| Method | Key Reagents | Advantages | Considerations |

|---|---|---|---|

| Indium/Ammonium Chloride | In, NH₄Cl, aq. Ethanol | High selectivity, environmentally friendly (aqueous medium), enhanced safety (no H₂ gas or flammable catalyst). orgsyn.org | Higher cost of indium compared to other metals like iron or tin. |

| Pd/C Catalytic Hydrogenation | Pd/C, H₂ gas | High efficiency, clean reaction, quantitative yields are possible. sciencemadness.org | Flammability of H₂ and catalyst, requires specialized pressure equipment. orgsyn.org |

Nickel(II) acetylacetonate catalyzed reduction with polymethylhydrosiloxane

A notable and effective method for the synthesis of primary amines from nitro compounds involves a nickel-catalyzed hydrosilylative reduction. Specifically, the combination of Nickel(II) acetylacetonate [Ni(acac)₂] as the catalyst and polymethylhydrosiloxane (PMHS) as the reducing agent has proven to be an excellent system for the chemoselective transfer hydrogenation of nitro compounds. researchgate.net This method allows for the reduction of a variety of nitro compounds containing sensitive functional groups, such as aldehydes, esters, and cyano groups, into their corresponding amines in good to excellent yields without significant byproducts. researchgate.net

The reaction is typically carried out under mild conditions. Polymethylhydrosiloxane is recognized as an inexpensive, easy-to-handle, and environmentally friendly reducing agent, being a byproduct of the silicone industry. organic-chemistry.org It is more stable in air and moisture compared to many other silanes. organic-chemistry.org The use of this catalytic system offers a practical alternative to other reduction methods, such as those using precious metal catalysts or pyrophoric agents like Raney Nickel. acsgcipr.org

Table 1: Nickel-Catalyzed Reduction of Aromatic Nitro Compounds

This table is representative of the general efficacy of the Ni(acac)₂/PMHS system for nitro group reduction, as specific data for Ethyl 4-nitro-2-methylbenzoate was not detailed in the provided search results.

| Entry | Substrate | Catalyst | Reducing Agent | Yield (%) |

| 1 | Nitrobenzene | Ni(acac)₂ | PMHS | High |

| 2 | 4-Nitroacetophenone | Ni(acac)₂ | PMHS | High |

| 3 | 4-Nitrobenzonitrile | Ni(acac)₂ | PMHS | High |

| 4 | Methyl 4-nitrobenzoate | Ni(acac)₂ | PMHS | High |

Reaction Mechanism Elucidation for Key Synthetic Steps

The reduction of an aromatic nitro group to an amine is a complex process that proceeds through several intermediate stages. acsgcipr.orgorientjchem.org In the context of nickel-catalyzed hydrogenation, the reaction mechanism involves the coordination of the nitro group to the active metal surface, followed by a stepwise reduction. acsgcipr.org

The widely accepted pathway for this transformation involves the following key intermediates:

Nitroso Compound : The nitro group (NO₂) is first reduced to a nitroso group (NO).

Hydroxylamine : The nitroso group is further reduced to a hydroxylamine derivative (NHOH).

Amine : The final step is the reduction of the hydroxylamine to the primary amine (NH₂).

This sequence can be summarized as: R-NO₂ → R-NO → R-NHOH → R-NH₂

Accumulation of the hydroxylamine intermediate can sometimes be problematic, as these species can be thermally unstable and may lead to the formation of colored impurities like azo or azoxy compounds through condensation reactions. acsgcipr.org However, nickel catalysts can offer better performance in situations where hydroxylamine accumulation is a concern. acsgcipr.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic processes. The synthesis of aromatic amines, including this compound, can be evaluated through this lens.

Atom Economy : Catalytic hydrogenation is an inherently atom-efficient process. acsgcipr.org The reduction of a nitro group to an amine using a hydrogen source ideally generates only water as a byproduct, maximizing the incorporation of atoms from the reactants into the final product. acsgcipr.org This aligns with the second principle of green chemistry. pnas.org

Use of Catalysis : The use of catalysts like Nickel(II) acetylacetonate is a cornerstone of green chemistry (Principle 9). Catalytic processes are preferred over stoichiometric ones because they reduce waste, often allow for milder reaction conditions (lower energy consumption), and the catalyst can potentially be recycled and reused. acsgcipr.org

Safer Solvents and Reagents : The choice of reagents significantly impacts the environmental footprint of a synthesis. Polymethylhydrosiloxane (PMHS) is considered an environmentally benign reducing agent. organic-chemistry.orgresearchgate.net It is a stable, non-toxic, and inexpensive byproduct, making it a greener alternative to many traditional reducing agents. organic-chemistry.org Furthermore, developing reactions that can be performed in greener solvents, such as water or ethanol, is a key goal. orgsyn.org

Waste Reduction : Traditional methods for producing amines can generate significant waste. sciencedaily.com For instance, some industrial processes may use corrosive acids and produce several tons of byproducts for every ton of amine generated. sciencedaily.com Catalytic methods, like the Ni(acac)₂/PMHS system, are designed to be cleaner, producing minimal waste and avoiding the use of harsh reagents. researchgate.netsciencedaily.com This directly addresses the first principle of green chemistry, which is waste prevention. pnas.org

By employing catalytic systems with safer, more efficient reagents, the synthesis of this compound can be aligned with the principles of green chemistry, leading to more sustainable and environmentally responsible chemical manufacturing. gctlc.org

Chemical Reactivity and Derivatization Studies of Ethyl 4 Amino 2 Methylbenzoate

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

The benzene ring of Ethyl 4-amino-2-methylbenzoate is activated towards electrophilic aromatic substitution due to the presence of the strongly activating amino group and the weakly activating methyl group. These groups are ortho, para-directing. The ester function is a deactivating, meta-directing group. The combined influence of the -NH₂ group at position 4 and the -CH₃ group at position 2 directs incoming electrophiles primarily to the positions ortho and para to the powerful amino director. The potential sites for substitution are C3 and C5.

A relevant example can be observed in the related compound, ethyl 4-aminobenzoate (B8803810) (benzocaine). It undergoes electrophilic substitution at the position ortho to the amino group. For instance, the reaction of ethyl 4-aminobenzoate with tert-butyl hypochlorite (B82951) and subsequently with dimethyl sulfide (B99878) yields ethyl 4-amino-3-(methylthiomethyl)benzoate orgsyn.org. This demonstrates the directing power of the amino group. For this compound, substitution is anticipated to occur at the C3 and C5 positions, with the specific outcome influenced by the steric hindrance imposed by the adjacent methyl and amino groups.

Reactions Involving the Amino Group

The primary amino group is a key site of reactivity, functioning as a potent nucleophile and enabling a variety of derivatization reactions, including oxidations, condensations, and coupling reactions.

The direct oxidation of the amino group in this compound to a nitro group is a challenging transformation. Aromatic amines are often sensitive to oxidizing agents, which can lead to the formation of complex mixtures or polymeric materials. While the reverse reaction, the selective reduction of an aromatic nitro group to an amine, is a common and well-established synthetic method orgsyn.org, direct oxidation of the highly activated amino group to a nitro functionality is not commonly reported and requires specialized reagents to prevent unwanted side reactions.

The nucleophilic amino group readily reacts with carbonyl compounds to form imines (Schiff bases) and can be converted into imides through reactions with anhydrides.

Schiff Bases: The condensation of this compound with various aldehydes or ketones, typically under acidic catalysis, yields the corresponding Schiff bases. This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. Studies on the closely related ethyl 4-aminobenzoate show that it reacts with a range of aromatic aldehydes in the presence of glacial acetic acid to form Schiff bases in high yield orientjchem.orgasianpubs.orgresearchgate.net.

Imides: Cyclic imides can be synthesized from primary amines and cyclic anhydrides. The reaction proceeds through an intermediate amic acid, which is then cyclized via dehydration beilstein-journals.org. For example, reacting an amine with an anhydride (B1165640) like phthalic anhydride or maleic anhydride, followed by heating, yields the corresponding phthalimide (B116566) or maleimide (B117702) derivative beilstein-journals.org. A multi-step process starting from ethyl-4-aminobenzoate involves its conversion to a 1,3,4-oxadiazole (B1194373) derivative, which is then reacted with acid anhydrides to form cyclic imides orientjchem.org.

| Amine Reactant | Aldehyde Reactant | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Ethyl 4-aminobenzoate | Aromatic Aldehydes (e.g., Salicylaldehyde) | Reflux in Ethanol (B145695), Glacial Acetic Acid catalyst | Schiff Base | asianpubs.orgresearchgate.net |

| 5-(4-aminophenyl)-1,3,4-oxadiazol-2-amine (from Ethyl 4-aminobenzoate) | Various Aromatic Aldehydes | Reflux in Ethanol/Methanol (B129727), Glacial Acetic Acid | Schiff Base | orientjchem.org |

| Ethyl 2-aminobenzoate | Substituted Aromatic Aldehydes | Methane Sulfonic Acid, Ethanol, Room Temp | Schiff Base | amazonaws.com |

Azo compounds are characterized by the -N=N- functional group and are often intensely colored, finding use as dyes. They are synthesized via a two-step process involving the amino group of an aromatic amine youtube.com.

Diazotization: The primary amino group of this compound is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) questjournals.org.

Azo Coupling: The resulting diazonium salt is a weak electrophile and reacts with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine, in an electrophilic aromatic substitution reaction youtube.comajchem-a.com. The coupling generally occurs at the para position of the coupling agent to minimize steric hindrance youtube.com. For instance, a novel azo dye has been synthesized through the coupling reaction between diazotized ethyl-4-amino benzoate (B1203000) and 5-hydroxy-6-methylpyridine-3,4-diyldimethanol researchgate.net.

| Step | Reactants | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Diazotization | This compound | NaNO₂, HCl | 4-ethoxycarbonyl-3-methylbenzenediazonium chloride | questjournals.org |

| 2. Azo Coupling | Diazonium Salt + Activated Aromatic Ring (e.g., Phenol) | - | Azo Compound (Dye) | youtube.comresearchgate.net |

The amino group of this compound acts as a nucleophile in various condensation reactions to form new carbon-nitrogen bonds. A prominent example is the formation of amides through reaction with carboxylic acid derivatives like acyl chlorides or anhydrides.

Another significant condensation reaction is with hydrazine (B178648) hydrate (B1144303). This reaction targets the ester group, but is initiated by the nucleophilic character of hydrazine, leading to the formation of a benzohydrazide (B10538). Specifically, ethyl-4-aminobenzoate, when refluxed with hydrazine hydrate, is converted to 4-aminobenzohydrazide (B1664622) orientjchem.org. This hydrazide is a key intermediate for synthesizing other heterocyclic compounds, such as 1,3,4-oxadiazoles orientjchem.org. Similarly, this compound would be expected to form 4-amino-2-methylbenzohydrazide (B6603865) under similar conditions.

Reactions Involving the Ester Group

The ethyl ester group is susceptible to nucleophilic acyl substitution and reduction reactions, allowing for its conversion into other functional groups such as carboxylic acids, other esters, amides, and alcohols.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-amino-2-methylbenzoic acid, and ethanol. This reaction can be catalyzed by either acid or base quora.com. Base-promoted hydrolysis, also known as saponification, is an irreversible process that consumes hydroxide (B78521) ions and results in the formation of the carboxylate salt libretexts.orgyoutube.com. Subsequent acidification is required to protonate the carboxylate and obtain the free carboxylic acid youtube.com.

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with a large excess of methanol would lead to the formation of mthis compound libretexts.org. This reaction is an equilibrium process, and using a large excess of the new alcohol drives it towards the desired product google.com.

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, which would convert this compound into (4-amino-2-methylphenyl)methanol (B151658) libretexts.org. Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can achieve the partial reduction of the ester to an aldehyde, particularly when the reaction is carried out at low temperatures (-78 °C) libretexts.org.

Aminolysis: Esters can react with ammonia (B1221849) or amines to yield amides. As mentioned previously, the reaction with hydrazine hydrate is a specific example of aminolysis that produces a hydrazide orientjchem.org. This reaction proceeds via a nucleophilic acyl substitution mechanism where the amine displaces the ethoxide leaving group libretexts.org.

| Reaction | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Base-Promoted Hydrolysis (Saponification) | NaOH(aq), then H₃O⁺ | Carboxylic Acid | libretexts.orgyoutube.com |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ catalyst | Carboxylic Acid | quora.comlibretexts.org |

| Transesterification | R'OH, H⁺ or RO⁻ catalyst | New Ester | libretexts.orggoogle.com |

| Reduction (to Alcohol) | 1. LiAlH₄ 2. H₂O | Primary Alcohol | libretexts.org |

| Reduction (to Aldehyde) | 1. DIBAL-H, -78°C 2. H₂O | Aldehyde | libretexts.org |

| Aminolysis (Amidation) | NH₃, 1° or 2° Amine | Amide | libretexts.org |

| Aminolysis (Hydrazinolysis) | Hydrazine Hydrate (N₂H₄·H₂O) | Hydrazide | orientjchem.org |

Reduction to corresponding alcohols

The ester functional group of this compound can be reduced to a primary alcohol, yielding (4-amino-2-methylphenyl)methanol. This transformation requires the use of a strong reducing agent, as weaker agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing esters. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this type of reduction. masterorganicchemistry.com

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating the ethoxide ion (-OEt) to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another hydride equivalent to form an alkoxide intermediate. A final aqueous workup step protonates the alkoxide to yield the primary alcohol, (4-amino-2-methylphenyl)methanol, along with ethanol. pearson.com

Table 1: Reduction of this compound

| Reactant | Reagents | Product |

| This compound | 1. LiAlH₄, THF2. H₂O workup | (4-amino-2-methylphenyl)methanol |

Transesterification reactions

Transesterification is a process where the ester group of this compound is exchanged with another alcohol group. This equilibrium reaction is typically driven to completion by using a large excess of the new alcohol or by removing one of the products, usually the lower-boiling alcohol, by distillation. google.com The reaction can be catalyzed by either an acid (e.g., H₂SO₄, p-toluenesulfonic acid) or a base (e.g., sodium alkoxide).

For example, reacting this compound with 1-butanol (B46404) in the presence of an acid catalyst would result in the formation of Butyl 4-amino-2-methylbenzoate and ethanol. google.com The use of higher boiling point alcohols can be advantageous in driving the reaction forward by allowing the more volatile ethanol byproduct to be selectively removed from the reaction mixture. google.com This method is widely employed in polymer chemistry, for instance, in the preparation of aminobenzoate-terminated polyols. google.com

Table 2: Example of Transesterification

| Reactant | Reagents | Products |

| This compound | 1-Butanol (excess), Acid catalyst (e.g., H₂SO₄) | Butyl 4-amino-2-methylbenzoate, Ethanol |

Cyclization Reactions for Heterocyclic Compounds

The bifunctional nature of this compound, possessing both an amine and an ester group, makes it a valuable precursor for the synthesis of various fused and substituted heterocyclic compounds.

Formation of oxadiazole derivatives

This compound can serve as a starting material for the synthesis of 1,3,4-oxadiazole derivatives. A common synthetic route involves a two-step process. nih.gov First, the ethyl ester is converted into the corresponding hydrazide, 4-amino-2-methylbenzohydrazide, through reaction with hydrazine hydrate (N₂H₄·H₂O), typically in an alcoholic solvent. nih.gov

In the second step, the resulting benzohydrazide is cyclized with a one-carbon synthon. This can be achieved by reacting the hydrazide with a variety of reagents, such as a carboxylic acid, acid chloride, or orthoester. Dehydrative cyclization, often facilitated by reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid, leads to the formation of the 1,3,4-oxadiazole ring. nih.gov For instance, reacting 4-amino-2-methylbenzohydrazide with benzoyl chloride would yield 2-(4-amino-2-methylphenyl)-5-phenyl-1,3,4-oxadiazole.

Table 3: Synthesis of 1,3,4-Oxadiazole Derivative

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | This compound | Hydrazine hydrate | 4-amino-2-methylbenzohydrazide |

| 2 | 4-amino-2-methylbenzohydrazide | Benzoyl chloride, POCl₃ | 2-(4-amino-2-methylphenyl)-5-phenyl-1,3,4-oxadiazole |

Synthesis of pyrimidine (B1678525) derivatives from methyl 4-acetyl-2-methylbenzoate analogs

While this compound itself is not the direct precursor specified, it can be chemically converted into an analog of methyl 4-acetyl-2-methylbenzoate, which can then be used to synthesize pyrimidine derivatives. This multi-step transformation would first involve converting the 4-amino group into a 4-acetyl group.

Once the key α,β-unsaturated ketone intermediate (a chalcone) is formed from the acetyl analog, it can undergo a cyclocondensation reaction with a suitable dinucleophile, such as guanidine, in the presence of a base (e.g., sodium ethoxide) to form the pyrimidine ring. amegroups.org This type of reaction, known as the Biginelli reaction or a related variant, is a cornerstone in the synthesis of a wide array of substituted pyrimidines. amegroups.org The final product would be a pyrimidine ring bearing the substituted phenyl moiety derived from the original aminobenzoate.

Triazine derivative formation

The aromatic amino group of this compound is nucleophilic and can react with suitable electrophiles to form heterocyclic systems like triazines. A common method for synthesizing 1,3,5-triazine (B166579) derivatives involves the stepwise nucleophilic substitution of the chlorine atoms of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). researchgate.net

The reaction is typically controlled by temperature. The first chlorine atom can be substituted by reacting this compound with cyanuric chloride at a low temperature (around 0-5 °C) in the presence of a base to neutralize the HCl byproduct. The remaining chlorine atoms are less reactive but can be substituted in subsequent steps by reacting with the same or different nucleophiles at progressively higher temperatures, allowing for the synthesis of symmetrically or asymmetrically substituted triazines. researchgate.netnih.gov

Table 4: Synthesis of a Triazine Derivative

| Reactants | Conditions | Product (after first substitution) |

| This compound + Cyanuric chloride | 0-5 °C, base (e.g., NaHCO₃) | Ethyl 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-methylbenzoate |

Comparative Reactivity with Isomeric Aminobenzoates

The primary factors influencing reactivity are:

Electronic Effects : The amino group (-NH₂) is a strong activating, ortho-para directing group, while the ethyl ester (-COOEt) is a deactivating, meta-directing group. The methyl group (-CH₃) is a weak activating, ortho-para director. In this compound, the strong para-donating effect of the amino group enhances the electron density of the ring.

Steric Effects : The methyl group at the 2-position (ortho to the ester) creates significant steric hindrance around the carbonyl carbon.

Compared to its isomers:

Ethyl 4-aminobenzoate (Benzocaine) : Lacks the 2-methyl group. Consequently, the ester group in benzocaine (B179285) is less sterically hindered and more susceptible to nucleophilic attack (e.g., hydrolysis, transesterification) than in the 2-methyl isomer.

Ethyl 3-aminobenzoate : The amino and ester groups are meta to each other. The resonance-based electron-donating effect of the amino group does not strongly activate the position of the ester group, leading to different electronic properties compared to the 4-amino isomer. dntb.gov.ua

Ethyl 2-aminobenzoate : The ortho positioning of the amino and ester groups allows for potential intramolecular interactions, such as hydrogen bonding, which can influence the reactivity of both groups.

The gas-phase basicity of aminobenzoic acids, a measure of the amino group's nucleophilicity, is highly dependent on the isomer. For o-aminobenzoic acid, the basicity is enhanced due to the ability of the protonated form to create a stable intramolecular hydrogen bond (proton bridge) between the -NH₃⁺ and -COOH groups. This cooperative interaction is absent in the meta and para isomers, making them less basic. dntb.gov.ua By extension, the amino group in this compound would have a basicity comparable to that of other para-aminobenzoates, but its reactivity in substitution reactions on the ring would be directed by the combined influence of all three substituents.

Advanced Spectroscopic Characterization and Computational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Analysis and Chemical Shift Assignments

Specific ¹H NMR data for Ethyl 4-amino-2-methylbenzoate could not be located.

¹³C NMR Spectral Analysis and Chemical Shift Assignments

Specific ¹³C NMR data for this compound could not be located.

Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N NMR)

Information regarding the application of advanced NMR techniques to this compound is not available.

Infrared (IR) and Raman Spectroscopy

Vibrational Band Assignments and Functional Group Analysis

Specific IR and Raman vibrational data for this compound could not be found.

Fourier Transform Infrared (FT-IR) and FT-Raman Investigations

Specific FT-IR and FT-Raman studies on this compound were not identified in the search.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically generates protonated molecules [M+H]⁺ in positive ion mode with minimal fragmentation. This technique is well-suited for confirming the molecular weight of compounds like this compound.

Table 1: Representative EI-MS Fragmentation Data for the Isomer Ethyl 4-aminobenzoate (B8803810) This data is for the isomer Ethyl 4-aminobenzoate and is presented to illustrate a typical fragmentation pattern for this class of compounds.

| m/z | Relative Intensity (%) | Possible Fragment |

| 165 | 99.9 | [M]⁺ (Molecular Ion) |

| 120 | 83.2 | [M - C₂H₅O]⁺ |

| 92 | 14.2 | [M - COOC₂H₅]⁺ |

| 65 | 6.2 | [C₅H₅]⁺ |

Data sourced from MassBank. massbank.eu

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the precise elemental composition of a molecule. The molecular formula for this compound is C₁₀H₁₃NO₂. sigmaaldrich.com HRMS can distinguish this composition from other potential formulas that have the same nominal mass by measuring the mass-to-charge ratio to several decimal places. This high level of accuracy is indispensable for confirming the identity of a synthesized compound and for distinguishing between isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions.

The absorption of UV or visible radiation corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. shu.ac.uk Organic molecules with functional groups containing valence electrons of low excitation energy, known as chromophores, are responsible for this absorption. shu.ac.uk The structure of this compound contains a substituted benzene (B151609) ring, an amino group (-NH₂), and an ester carbonyl group (C=O), all of which act as chromophores.

The expected electronic transitions for this molecule include π → π* transitions associated with the aromatic ring and the carbonyl group, and n → π* transitions involving the non-bonding electrons on the nitrogen of the amino group and the oxygens of the ester group. youtube.comlibretexts.org The para-aminobenzoate fragment is known to be a strong chromophore responsible for absorption in the UV region. researchgate.net Studies on the related compound Ethyl 4-aminobenzoate show distinct absorption bands in the UV spectrum, which are attributed to these electronic transitions. researchgate.net

Upon photoexcitation, molecules with electron-donating groups (like the amino group) and electron-accepting groups (like the ester group) can exhibit Intramolecular Charge Transfer (ICT). nih.govresearchgate.net In this process, an electron is transferred from the donor to the acceptor moiety, creating a highly polar excited state.

For benzoate (B1203000) derivatives, the sequence of events often begins with excitation to an initial Franck-Condon state, followed by relaxation to an ICT state that has a significant charge transfer character. nih.gov This phenomenon is highly sensitive to the solvent's polarity and viscosity. nih.gov The methyl group on the benzene ring in this compound can influence the geometry and electronic structure, thereby affecting the dynamics of the ICT process. The study of these excited-state dynamics is crucial for applications in molecular sensors and optoelectronic materials. researchgate.net

Computational Chemistry and Quantum Chemical Calculations

Computational chemistry provides theoretical insights that complement experimental data, offering a deeper understanding of molecular structure and properties. Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for studying benzoate derivatives. nih.govresearchgate.net

These computational methods can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule.

Simulate Spectra: Predict vibrational (IR, Raman) and electronic (UV-Vis) spectra, which can be compared with experimental results for validation. researchgate.net

Analyze Electronic Structure: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO gap is directly related to the electronic transitions observed in UV-Vis spectroscopy.

Investigate Reaction Mechanisms: Model excited-state processes like ICT to understand the charge distribution and geometric changes that occur upon photoexcitation. nih.govresearchgate.net

For the closely related isomer Ethyl 4-aminobenzoate, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been successfully employed to evaluate geometrical parameters and analyze vibrational spectra. researchgate.net Such studies provide a robust framework for the theoretical investigation of this compound.

Table 2: Properties Investigated by Computational Methods for Benzoate Derivatives

| Property | Computational Method | Significance |

| Optimized Geometry | DFT | Predicts bond lengths, bond angles, and the most stable conformation. |

| Vibrational Frequencies | DFT | Simulates IR and Raman spectra to aid in experimental peak assignment. researchgate.net |

| Electronic Properties | TD-DFT | Calculates HOMO-LUMO energies and simulates UV-Vis absorption spectra. researchgate.net |

| Charge Distribution | Natural Bond Orbital (NBO) Analysis | Investigates charge transfer interactions and molecular stability. researchgate.net |

| Electrostatic Potential | Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict sites for electrophilic and nucleophilic attack. |

Density Functional Theory (DFT) for Optimized Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to predict the ground-state molecular geometry and vibrational spectra of molecules. Calculations, typically employing the B3LYP functional with a 6-311++G(d,p) basis set, are performed to determine the most stable conformation of the molecule. researchgate.net

The optimized geometry reveals key structural parameters. For the analogue Ethyl 4-aminobenzoate, DFT calculations provide precise bond lengths and angles that are in good agreement with experimental data. For instance, the C=O bond of the ester group is a critical parameter, and its calculated length provides insight into its electronic environment.

Vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By simulating these spectra, each vibrational mode can be assigned to specific atomic motions within the molecule, such as stretching, bending, or rocking. researchgate.net For example, the characteristic vibrational modes of the amino (-NH₂) group, the carbonyl (C=O) group of the ester, and the aromatic ring C-H bonds can be precisely identified. The strong peak observed around 1170 cm⁻¹ in the experimental FT-IR spectrum of Ethyl 4-aminobenzoate has been assigned to the rocking vibration of the CH₂ group. researchgate.net Similarly, out-of-plane CH₃ rocking vibrations have been recorded at 1045 and 1038 cm⁻¹. researchgate.net

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) based on DFT Calculations for Ethyl 4-aminobenzoate Data derived from computational studies on Ethyl 4-aminobenzoate serves as a model.

HOMO-LUMO Energy Calculations and Electronic Properties

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic behavior and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A larger energy gap implies higher kinetic stability and lower chemical reactivity. materialsciencejournal.org

These energies are calculated using methods like Time-Dependent DFT (TD-DFT). researchgate.netmaterialsciencejournal.org For molecules in this class, the HOMO is typically localized over the aminobenzoate moiety, reflecting its electron-donating character. The LUMO is often distributed across the ester group and the aromatic ring, which act as electron-accepting regions.

From the HOMO and LUMO energies, several global quantum chemical descriptors can be derived, such as ionization potential, electron affinity, chemical hardness (η), and global softness (S). materialsciencejournal.orguobasrah.edu.iq These parameters provide a quantitative measure of the molecule's reactivity. For instance, a lower ionization potential (related to the HOMO energy) indicates that an electron can be easily removed. materialsciencejournal.org

Table 2: Calculated Electronic Properties based on HOMO-LUMO Energies Values are representative for this class of compounds based on computational models.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to investigate charge transfer, hyperconjugative interactions, and intramolecular electron delocalization. researchgate.net It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs within the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In the case of Ethyl 4-aminobenzoate, NBO analysis reveals significant delocalization of electron density. researchgate.net A key interaction involves the lone pair electrons on the nitrogen atom of the amino group (a donor) delocalizing into the antibonding π* orbitals of the aromatic ring (an acceptor). This p-π conjugation is a major stabilizing factor. Further delocalization occurs from the ring into the antibonding π* orbital of the carbonyl group. For the analogue Ethyl 4-aminobenzoate, the most significant interaction is the electron delocalization from the π(C13-C15) donor orbital to the π*(O4-C17) acceptor orbital, with a stabilization energy E(2) of 25.77 kcal/mol. researchgate.net These charge-transfer interactions are crucial in determining the molecule's electronic structure and chemical properties.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It illustrates the charge distribution on the molecular surface. Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would show the most negative potential localized around the oxygen atoms of the ester's carbonyl group, due to their high electronegativity and lone pairs of electrons. The nitrogen atom of the amino group also represents a region of negative potential. Conversely, the hydrogen atoms of the amino group and the aromatic ring would exhibit positive electrostatic potential, making them potential sites for interaction with nucleophiles. researchgate.net

Simulation of Spectroscopic Data (e.g., Diffraction Patterns for NLO Properties)

Computational methods are also employed to simulate and predict advanced optical properties. For compounds with significant intramolecular charge transfer, such as derivatives of Ethyl 4-aminobenzoate, there is considerable interest in their nonlinear optical (NLO) properties. researchgate.net Theoretical calculations of NLO properties, such as the first-order hyperpolarizability (β), can be performed to assess a molecule's potential for applications in optoelectronics.

The simulation of diffraction patterns is a technique used to study NLO phenomena. uobasrah.edu.iq When a laser beam passes through a solution of an NLO-active compound, it can induce changes in the refractive index of the material, leading to self-focusing or self-defocusing effects that manifest as characteristic ring patterns. uobasrah.edu.iqresearchgate.net Theoretical models, such as the Fresnel-Kirchhoff integral, can be used to simulate these diffraction ring patterns, and the results can be compared with experimental findings to quantify the nonlinear refractive index. researchgate.net Such simulations are crucial for understanding and predicting the NLO response of materials.

Pharmacological and Biological Activity Research

Antimicrobial Efficacy and Mechanisms

While direct studies on the antimicrobial properties of Ethyl 4-amino-2-methylbenzoate are not extensively documented, research on its structural analog, benzocaine (B179285), and other derivatives demonstrates notable activity. These compounds serve as important precursors in the synthesis of novel agents with antibacterial and antifungal properties. nih.govresearchgate.netresearchgate.net

Topical anesthetic liquids containing benzocaine have been shown to possess considerable antimicrobial activity against various oral microorganisms. nih.gov Beyond the parent compound, derivatives synthesized using ethyl 4-aminobenzoate (B8803810) as a starting material have shown a broad spectrum of activity.

In one study, a series of new imides and Schiff bases were synthesized and tested against several bacterial strains. orientjchem.orgresearchgate.net The results indicated that certain derivatives displayed moderate to potent activity against both Gram-positive species, such as Staphylococcus aureus, Micrococcus luteus, and Bacillus pumilus, and Gram-negative species like Escherichia coli. orientjchem.orgresearchgate.net Another study focusing on newly synthesized thiazolidine (B150603) derivatives of benzocaine found them to be potent inhibitors of bacterial DNA gyrase, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. nih.gov

| Derivative Type | Gram-Positive Bacteria Tested | Gram-Negative Bacteria Tested | Observed Activity | Reference |

|---|---|---|---|---|

| Schiff Bases & Imides | Staphylococcus aureus, Micrococcus luteus, Bacillus pumilus | Pseudomonas aeruginosa, Escherichia coli | Slight to potent activity, depending on the specific derivative. | orientjchem.org |

| Thiazolidines | Gram-positive strains | Gram-negative strains | High potency, with some derivatives showing greater activity than the reference drug. | nih.gov |

The antifungal potential of this chemical family has also been investigated. Benzocaine-containing topical liquids demonstrated fungicidal or fungistatic effects against Candida albicans, a common opportunistic fungal pathogen. nih.gov Furthermore, derivatives synthesized from ethyl 4-aminobenzoate have been evaluated for their efficacy against fungal species. orientjchem.orgresearchgate.net Studies on newly created Schiff bases showed slight to moderate antifungal activity against Saccharomyces cerevisiae and Candida albicans. orientjchem.orgresearchgate.net

| Compound/Derivative | Fungal Species Tested | Observed Activity | Reference |

|---|---|---|---|

| Benzocaine Liquid | Candida albicans | Fungicidal or fungistatic. | nih.gov |

| Schiff Bases | Saccharomyces cerevisiae, Candida albicans | Slight to moderate activity. | orientjchem.org |

The 4-aminobenzoate structure is a valuable pharmacophore in medicinal chemistry. rsc.org Structure-activity relationship (SAR) studies indicate that the antimicrobial activity of its derivatives can be precisely tuned by modifying the core molecule. The type, number, and position of substituents on the aromatic ring of derivative compounds play a crucial role in determining the level and spectrum of antimicrobial activity. nih.govresearchgate.net For instance, the introduction of electron-donating groups like methyl and ethyl has been shown to enhance the inhibitory effect against Gram-positive and fungal strains. researchgate.net This modularity allows the benzocaine scaffold to be used for designing lead compounds for more potent antibacterial and anticancer agents. nih.gov

Anti-inflammatory Investigations and Immunomodulatory Effects

While specific research on the anti-inflammatory properties of this compound is limited, studies on related local anesthetics provide insight into the potential activities of this class of compounds. Lidocaine, another widely used local anesthetic, has demonstrated significant anti-inflammatory and immunomodulatory effects. mdpi.comnih.govmdpi.com

Lidocaine modulates the body's inflammatory response through mechanisms that extend beyond its anesthetic action. mdpi.comnih.gov Research has shown that it can reduce the activation of key immune cells like neutrophils and macrophages. mdpi.comnih.gov Furthermore, it decreases the release of pro-inflammatory cytokines and prostaglandins, helping to control excessive inflammatory responses that can occur during and after surgery. mdpi.comnih.gov These findings suggest that the broader family of local anesthetics may possess clinically relevant immunomodulatory properties.

Local Anesthetic Properties and Sodium Ion Channel Modulation

The primary and most well-established pharmacological role of ethyl 4-aminobenzoate and its derivatives is local anesthesia. rsc.orgnbinno.com The mechanism of action for these compounds involves the blockage of voltage-gated sodium channels (Navs) in the membranes of nerve cells. rsc.orgdiva-portal.org

Voltage-gated sodium channels are essential for initiating and propagating nerve impulses, known as action potentials. nih.govnih.gov When a nerve is stimulated, these channels open, allowing an influx of sodium ions that depolarizes the cell membrane and creates the electrical signal. Local anesthetics like benzocaine bind to a specific site within the sodium channel, effectively blocking the pore. rsc.org This obstruction prevents the influx of sodium ions, thereby stabilizing the nerve membrane in its resting state and inhibiting the depolarization necessary to transmit a pain signal. rsc.org The 4-aminobenzoate structure is considered a critical component for this anesthetic activity. rsc.org

Enzyme Interactions and Metabolic Pathway Studies

The metabolism of the parent compound, benzocaine, is well-characterized. As an ester-type local anesthetic, it undergoes rapid hydrolysis in the plasma, a reaction catalyzed by the enzyme pseudocholinesterase. nih.gov This process breaks the ester bond, yielding para-aminobenzoic acid (PABA) as the primary metabolite. nih.gov

Beyond its primary metabolic breakdown, derivatives of benzocaine can be designed to interact with a variety of other enzymes. Studies have shown that amino acid derivatives of benzocaine are hydrolyzed by enzymes such as leucylaminopeptidase and other peptidases present in tissues including the kidney, liver, and muscle. nih.gov This indicates that modifications to the core structure can subject the molecule to different metabolic pathways. Additionally, certain synthetic benzocaine derivatives have been developed to act as potent inhibitors of specific therapeutic target enzymes, such as bacterial DNA gyrase and human topoisomerase IIα, highlighting their potential as lead compounds for new antimicrobial and anticancer drugs. nih.gov

Potential as Active Pharmaceutical Ingredients (APIs) and Intermediates

The core structure of this compound, an aminobenzoate ester, is a scaffold of significant interest in pharmaceutical development. Research has explored its utility and the function of its structural analogs in several areas.

The aminobenzoate ester chemical structure is fundamental to a class of local anesthetic drugs. The most well-known example is Benzocaine (ethyl 4-aminobenzoate), an isomer of this compound. While the 4-aminobenzoate moiety is recognized for its role in producing local anesthetic effects, specific research literature detailing the investigation or development of this compound itself as an analgesic agent is not widely available. Its potential in this area is primarily inferred from its structural similarity to established anesthetic compounds.

Direct research into the anti-inflammatory properties of this compound is limited. However, a structurally related compound, 4-Amino-5-chloro-2-methoxybenzoic acid, is noted for its role as a versatile intermediate in the synthesis of various bioactive molecules, including those with potential anti-inflammatory effects. chemimpex.com This suggests that the broader class of substituted aminobenzoic acids serves as a valuable starting point for developing new anti-inflammatory agents. chemimpex.com

The most significant role of compounds analogous to this compound is in the development of drugs for gastrointestinal motility disorders. The analog 4-amino-5-chloro-2-methoxybenzoic acid is a crucial intermediate in the synthesis of several prokinetic drugs, which enhance gastrointestinal motility. google.com It is a common building block for "pride"-class drugs, including Metoclopramide and Cisapride, which are used to treat conditions like gastroparesis and reflux esophagitis. google.comnih.govnih.gov

The mechanism of these drugs often involves the activation of 5-hydroxytryptamine-4 (5-HT4) receptors. nih.govbiosynth.com 4-Amino-5-chloro-2-methoxybenzoic acid and its derivatives have been identified as potent 5-HT4 receptor agonists. biosynth.com Activation of these receptors in the gut facilitates the release of acetylcholine, which stimulates muscle contractions and enhances motility. jnmjournal.org

Research into specific esters of 4-amino-5-chloro-2-methoxybenzoic acid has demonstrated the potential to create effective prokinetic agents with improved safety profiles. A study in conscious dogs showed that two ester derivatives, ML10302 and SR59768, stimulated intestinal activity with potency similar to the established drug Cisapride. nih.gov Notably, unlike Cisapride, these compounds did not produce adverse cardiac effects such as tachycardia or a prolonged QTc interval, highlighting a key area of development for safer gastrointestinal drugs. nih.gov

| Compound | Mechanism of Action | Observed Prokinetic Effect | Observed Cardiac Effects (Tachycardia / QTc Prolongation) |

|---|---|---|---|

| ML10302 | Selective 5-HT4 Receptor Agonist | Dose-dependently stimulated spike activity in duodenum and jejunum. | None observed at tested doses. |

| SR59768 | Selective 5-HT4 Receptor Agonist | Dose-dependently stimulated spike activity in duodenum and jejunum. | None observed at tested doses. |

| Cisapride (Reference) | 5-HT4 Receptor Agonist | Stimulated intestinal activity. | Tachycardia and QTc prolongation observed at the highest dose. |

Fluorescent probes are essential tools in drug discovery for monitoring drug delivery and understanding pharmacokinetic and pharmacodynamic processes. mdpi.com While there is no specific evidence of this compound being used for this purpose, related aminobenzoate compounds have been successfully employed as fluorescent probes. For instance, 2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate, a hydroxylated aromatic amine, is utilized as a fluorescent probe in fluorescein (B123965) angiography. biosynth.com This demonstrates the potential of the aminobenzoate scaffold in the development of molecular imaging and diagnostic tools, although this specific application has not been documented for the 2-methyl variant.

Exploration of Toxicity Profiles and Safety Assessments

Comprehensive, peer-reviewed toxicological studies for this compound are not extensively available in public literature. The primary source of safety information comes from material safety data sheets (MSDS) provided by chemical suppliers, which summarize hazards based on standardized classification systems.

According to available safety data, this compound is classified with several hazards. sigmaaldrich.com No specific LD50 (median lethal dose) values for the compound have been identified in the reviewed literature. The known hazards are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Code | Hazard Statement |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

These classifications indicate that the compound should be handled with appropriate personal protective equipment to avoid ingestion, skin and eye contact, and inhalation of dust or powder.

Materials Science and Industrial Applications

Polymer Chemistry Applications

The structural characteristics of Ethyl 4-amino-2-methylbenzoate make it a significant component in the field of polymer science. Its amine and ester functional groups provide reactive sites for incorporation into polymer chains and for influencing the final properties of polymeric materials.

Aromatic compounds containing amine and ester functionalities are foundational in polymer synthesis. While direct research on this compound is specific, the utility of closely related structures, such as Ethyl 4-(dimethylamino)benzoate (B8555087) (EDAB), illustrates its potential role. EDAB, a tertiary amine synergist, is used as a co-initiator in photopolymerization, particularly in systems cured by UV and LED light. researchgate.nethampfordresearch.com It works in tandem with photoinitiators to accelerate the polymerization of monomers like acrylates. researchgate.nethampfordresearch.com This process involves an electron transfer from the amine to an excited photoinitiator, which in turn generates free radicals to initiate the polymerization chain reaction. hampfordresearch.com The function of such aminobenzoates as polymerization accelerators highlights their importance in creating advanced polymer networks for various applications. nih.gov

The incorporation of specialized chemical intermediates into polymer matrices is a key strategy for improving the material's durability and performance under environmental stress. Derivatives of aminobenzoates are known to function as effective additives. For example, Ethyl 4-[[(ethylphenylamino)methylene]amino]benzoate, a related compound, serves as a high-performance UV absorbent. nbinno.com By absorbing harmful UV radiation and dissipating it as heat, it prevents the photo-initiated degradation of polymer chains. nbinno.com This degradation can lead to discoloration, brittleness, and a significant loss of mechanical strength. nbinno.com The addition of such stabilizers is crucial for polymers used in outdoor applications, ensuring they maintain their structural integrity and aesthetic properties over time. nbinno.com

The enhancement of thermal stability in polymers is often achieved by adding substances that can interrupt degradation pathways. Thermal stabilizers function by scavenging radicals, decomposing hydroperoxides, or deactivating metal ions that can catalyze degradation. specialchem.com The integration of even small amounts of specific additives, such as nanoclays, into a polymer like poly(butylene terephthalate) (PBT) has been shown to increase the onset temperature of degradation, demonstrating a significant improvement in thermal stability. specialchem.com

| Polymer System | Additive | Loading (wt.%) | Onset Degradation Temp. (°C) | Temp. at Max. Decomposition (°C) |

| PHBV (neat) | None | 0 | 285.2 | 295.1 |

| PHBV/DB/TAIC | Dicumyl Peroxide / Triallyl Isocyanurate | 0.3 / 0.1 | 287.2 | 297.4 |

| PHBV/ECE | Epoxy Chain Extender | 0.5 | 287.3 | 297.4 |

| PHBV/DB/TAIC/ECE | Combined Additives | 0.3 / 0.3 / 0.5 | 287.9 | 298.4 |

This table presents research findings on the thermal stability enhancement of Poly(hydroxybutyrate-co-hydroxyvalerate) (PHBV) through the incorporation of various reactive agents. The data illustrates how these additives increase the degradation temperature. Data sourced from a study on PHBV stabilization. semanticscholar.org

Dye and Pigment Production

Aromatic amines are cornerstone molecules in the synthesis of azo dyes, which constitute a large and commercially significant class of colorants. rasayanjournal.co.in The synthesis process typically involves a diazotization reaction, where the primary amino group of a compound like this compound is converted into a highly reactive diazonium salt. This reaction is usually carried out in an acidic medium at low temperatures.

The resulting diazonium salt is then coupled with another aromatic molecule, such as a phenol (B47542) or an amine, to form the characteristic azo (-N=N-) linkage, which acts as the chromophore responsible for the color of the dye. researchgate.netajchem-a.com For instance, a novel azo dye was synthesized through a coupling reaction involving ethyl-4-amino benzoate (B1203000), a structurally similar compound. researchgate.netsemanticscholar.org The versatility of this synthesis method allows for the creation of a wide spectrum of colors, including red, yellow, and orange, for use in various applications like textile dyeing, polymers, and cosmetics. rasayanjournal.co.inresearchgate.net

Agrochemical Development

The development of new agrochemicals frequently involves the synthesis of complex organic molecules with specific biological activities. Aromatic compounds like this compound can serve as valuable starting materials or intermediates in these synthetic pathways.

Derivatives of 4-aminobenzoic acid have been investigated for their potential as antimicrobial agents. mdpi.com The core structure of aminobenzoic acid can be modified to produce a variety of compounds with biological activity. The presence of the amino group allows for the attachment of different chemical moieties, leading to the creation of new molecular entities that can be screened for herbicidal or pesticidal properties. While specific large-scale use of this compound as a direct precursor is not widely documented, its chemical nature makes it a suitable candidate for inclusion in synthetic programs aimed at discovering novel active ingredients for crop protection.

Chalcones are a class of natural products known for a wide range of biological activities, including anticancer, antibacterial, and antiviral effects. nih.gov In the context of agriculture, novel chalcone (B49325) derivatives are being actively researched for their potential as lead compounds. For example, certain chalcone derivatives containing an oxadiazole moiety have been synthesized and evaluated for their nematocidal activity against plant-parasitic nematodes and for antiviral activity against plant viruses like the tobacco mosaic virus (TMV). nih.gov The synthesis of such derivatives could potentially start from an amino-functionalized compound, which is modified to create the characteristic chalcone skeleton. Research has shown that some 4'-aminochalcones can suppress the migration and invasion of certain cell lines, indicating their potent biological effects which could be harnessed for agrochemical applications. mdpi.com

| Compound Class | Target Organism/Virus | Biological Activity Noted |

| Chalcone-Oxadiazole Derivatives | Bursaphelenchus xylophilus (Nematode) | Good nematocidal activity |

| Chalcone-Oxadiazole Derivatives | Aphelenchoides besseyi (Nematode) | Good nematocidal activity |

| Chalcone-Oxadiazole Derivatives | Tobacco Mosaic Virus (TMV) | Antiviral activity |

| 4'-Aminochalcones (D14, D15) | Osteosarcoma Cells (p53+/+) | Suppression of cell migration and invasion |

This table summarizes the reported biological activities of different chalcone derivatives in research contexts, highlighting their potential application in agrochemical development. nih.govmdpi.com

Nonlinear Optical (NLO) Properties and Applications

Currently, there is a notable lack of specific research data concerning the nonlinear optical (NLO) properties of this compound. Scientific literature readily available does not detail experimental or theoretical investigations into its hyperpolarizability, second-harmonic generation (SHG), or other NLO characteristics.

However, the NLO properties of the parent compound, Ethyl 4-aminobenzoate (B8803810) (also known as Benzocaine (B179285) or EPAB), and its derivatives have been a subject of interest, offering a contextual framework. Organic molecules with donor-acceptor groups and a π-conjugated system, like substituted aminobenzoates, are known to exhibit significant NLO effects. mdpi.comresearchgate.net In these structures, the amino group acts as an electron donor and the ester group as an electron acceptor, facilitating intramolecular charge transfer which is crucial for NLO activity.

Studies on Ethyl 4-aminobenzoate (EPAB) have identified it as a promising organic NLO material. kalaharijournals.comresearchgate.net Research has shown that single crystals of EPAB exhibit second-order and third-order nonlinear optical behaviors. kalaharijournals.com The growth of high-quality single crystals of EPAB has been achieved through various techniques, including slow evaporation and the Bridgman technique, to evaluate its NLO properties. kalaharijournals.com The NLO response in such organic materials is attributed to the delocalization of π-electrons and the molecular hyperpolarizability. kalaharijournals.com

Furthermore, theoretical studies, often employing Density Functional Theory (DFT), have been used to investigate the NLO properties of related compounds, such as novel azo dyes derived from Ethyl 4-aminobenzoate. uobasrah.edu.iq These computational methods help in understanding the structure-property relationships and predicting the NLO behavior of new materials. uobasrah.edu.iq The substitution of different functional groups on the benzene (B151609) ring can significantly influence the NLO properties by altering the electronic characteristics of the molecule. mdpi.com While these findings on related compounds are indicative, dedicated research is required to determine the specific NLO properties and potential applications of this compound.

Table 1: NLO Properties of Related Aminobenzoate Compounds

| Compound Name | Investigated NLO Properties | Key Findings |

| Ethyl 4-aminobenzoate (EPAB) | Second- and Third-Order NLO Behavior, SHG Efficiency | Identified as a promising organic NLO material. kalaharijournals.comresearchgate.net |

| Ethyl p-dimethylamino benzoate (EDMAB) | Second Harmonic Generation (SHG) | Shows high SHG efficiency compared to KDP. researchgate.net |

| Azo dye derived from Ethyl 4-aminobenzoate | Nonlinear Refractive Index, All-Optical Switching | Exhibits negative nonlinear refractive index and potential for all-optical switching. uobasrah.edu.iq |

This table presents data for related compounds due to the absence of specific data for this compound.

Role in Advanced Chemical Synthesis for Complex Molecules

Information regarding the specific use of this compound as a precursor or intermediate in the advanced chemical synthesis of complex molecules is not extensively documented in the available scientific literature.

However, the structural isomer, Ethyl 4-amino-3-methylbenzoate, has been identified as a valuable intermediate in the synthesis of significant bioactive molecules. nih.gov It serves as a building block for preparing derivatives of distamycin A, a pyrroleamidine antibiotic that interacts with DNA. nih.gov These synthesized derivatives, which include bis-(2-haloethyl)aminophenyl substituted compounds, have been investigated as potential antitumor and antiviral agents. nih.gov The synthesis of Ethyl 4-amino-3-methylbenzoate itself can be achieved through methods such as the ortho-alkylation of anilines, starting from Ethyl 4-aminobenzoate. orgsyn.org

Table 2: Synthetic Applications of Related Aminobenzoate Compounds

| Compound Name | Role in Synthesis | Resulting Complex Molecules/Derivatives |

| Ethyl 4-amino-3-methylbenzoate | Intermediate | Distamycin A derivatives (antitumor/antiviral agents). nih.gov |

| Ethyl 4-aminobenzoate | Starting Material | N-(4-ethoxycarbonylphenyl)-N'-methyl-N'-phenyl formamidine. chemicalbook.com |

| Substituted Benzoates | Precursors | 2-amino-3-cyano-1,4-dihydropyrans. arkat-usa.org |

This table presents data for related compounds due to the absence of specific data for this compound.

Future Perspectives and Emerging Research Areas

Design and Synthesis of Advanced Derivatives with Tailored Bioactivities

The core structure of Ethyl 4-amino-2-methylbenzoate serves as a promising starting point for the design and synthesis of advanced derivatives with specific biological activities. Researchers are actively exploring modifications to this scaffold to develop new therapeutic agents. By introducing various functional groups and building complex molecular architectures, scientists aim to enhance the efficacy and selectivity of these novel compounds.

One area of focus is the development of derivatives with potential analgesic and anti-inflammatory properties. The synthesis of compounds like 2-[(4-Methylbenzoyl)Amino]Ethyl 4-Methylbenzoate highlights a strategy where the core moiety is elaborated to create more complex structures that could interact with biological targets involved in pain and inflammation pathways. chemimpex.com The stability and reactivity of such intermediates are crucial for the successful development of these bioactive molecules. chemimpex.com

Furthermore, the synthesis of derivatives is being explored for applications in oncology and infectious diseases. For instance, a related compound, Ethyl 3-methyl-4-aminobenzoate, is utilized as a key intermediate in the preparation of bis-(2-haloethyl)aminophenyl substituted distamycin derivatives, which have shown potential as antitumor and antiviral agents. This underscores the potential of aminobenzoate structures in the design of molecules that can interact with DNA and disrupt the replication of cancer cells and viruses.

The design process for these advanced derivatives often involves a deep understanding of structure-activity relationships (SAR). By systematically modifying the this compound scaffold and evaluating the biological activity of the resulting compounds, researchers can identify key structural features responsible for their therapeutic effects. This iterative process of design, synthesis, and biological testing is fundamental to the development of new and improved drugs.

Integration with Nanotechnology for Drug Delivery and Sensing

The field of nanotechnology offers exciting opportunities to enhance the therapeutic potential of this compound and its derivatives. By integrating these compounds with nanoscale materials, researchers can develop sophisticated drug delivery systems and highly sensitive diagnostic tools.

Drug Delivery Systems: Polymeric nanoparticles and gold nanoparticles are at the forefront of research for advanced drug delivery. nih.govnih.gov These nanosystems can encapsulate or be functionalized with therapeutic derivatives of this compound. The primary advantages of using nanoparticles for drug delivery include improved solubility of hydrophobic drugs, controlled release profiles, and the potential for targeted delivery to specific cells or tissues. For instance, nanoparticles can be engineered to release their payload in response to specific stimuli, such as changes in pH, which is particularly relevant in the acidic microenvironment of tumors. While specific research on this compound-loaded nanoparticles is still emerging, the general principles of nanoparticle-based drug delivery are highly applicable.

Sensing Applications: Functionalized gold nanoparticles have shown significant promise as sensing platforms. google.com The surface of gold nanoparticles can be modified with molecules that have a high affinity for specific analytes. Derivatives of this compound could be designed to act as recognition elements for particular biomolecules or metal ions. Upon binding to the target, a detectable change in the optical or electronic properties of the gold nanoparticles can be observed, forming the basis of a sensor. For example, Schiff base derivatives have been used to functionalize gold nanoparticles for the detection of Fe(III) ions. google.com

High-Throughput Screening for Novel Applications

High-throughput screening (HTS) is a powerful technology that enables the rapid testing of large numbers of chemical compounds for a specific biological activity. nuvisan.com This approach is crucial for the discovery of novel applications for derivatives of this compound.

By creating a diverse library of compounds derived from the this compound scaffold, researchers can screen for a wide range of biological activities. These libraries can be tested against various targets, including enzymes, receptors, and whole cells, to identify "hit" compounds with desired effects. nuvisan.com HTS campaigns can uncover unexpected therapeutic applications that would not be discovered through rational drug design alone. The process involves miniaturized assays, robotics for liquid handling, and sensitive detection methods to quickly analyze thousands of compounds.

The data generated from HTS can provide valuable insights into the structure-activity relationships of the screened compounds, guiding further optimization of the lead molecules. While specific HTS campaigns focused on this compound derivatives are not yet widely reported, the principles of HTS represent a significant future direction for unlocking the full therapeutic potential of this chemical scaffold.

Computational Design and In Silico Screening for New Leads

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. These in silico approaches allow for the rational design of new molecules and the virtual screening of large compound libraries, significantly accelerating the identification of promising drug candidates.

Computational Design: By using computational methods, researchers can model the interaction of this compound derivatives with their biological targets at the atomic level. This allows for the design of molecules with improved binding affinity and selectivity. For example, understanding the three-dimensional structure of a target protein's binding site enables the design of ligands that fit precisely into that site.

In Silico Screening: This technique involves the use of computer algorithms to predict the biological activity of virtual compounds. A notable example is the in silico screening of Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), a Schiff base derivative, for its nonlinear optical (NLO) properties. nih.govresearchgate.net This study utilized Density Functional Theory (DFT) to investigate how modifications to the EMAB structure, such as the introduction of different electron-donating groups, could enhance its NLO activity. nih.govresearchgate.net The results demonstrated that substituting the methoxy (B1213986) group with a stronger electron donor, like a pyrrolyl group, could significantly improve the NLO properties. researchgate.net This research showcases the power of in silico screening to guide the synthesis of new materials with desired characteristics. nih.govresearchgate.net

These computational approaches not only save time and resources by prioritizing the synthesis of the most promising compounds but also provide a deeper understanding of the molecular mechanisms underlying their activity.

Q & A

Q. What are the key safety considerations when handling this compound in aqueous reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |